Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzothiophene core, a dimethylamino group, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the carboxylate group. The dimethylamino group is then added through a nucleophilic substitution reaction, and the sulfamoyl group is introduced via sulfonation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with biological targets such as enzymes or receptors. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the sulfamoyl group may participate in covalent bonding with active site residues. The benzothiophene core provides structural rigidity and contributes to the overall binding specificity.
Comparison with Similar Compounds
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-indole-2-carboxylate: Similar structure but with an indole core instead of benzothiophene.
Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-naphthalene-2-carboxylate: Features a naphthalene core, offering different electronic properties.
Uniqueness: Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to its benzothiophene core, which provides distinct electronic and steric properties compared to indole or naphthalene derivatives. This uniqueness can lead to different biological activities and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
methyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-20(2)13-10-8-12(9-11-13)19-26(22,23)17-14-6-4-5-7-15(14)25-16(17)18(21)24-3/h4-11,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFODIISGDCKMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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